(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid
Description
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid (CAS: 572924-00-6) is a chiral amino acid derivative with the molecular formula C₁₂H₂₁NO₄ and a molecular weight of 243.3 g/mol. The compound features a cyclopentyloxycarbonyl (Cpoc) group attached to the amino moiety of a 3,3-dimethyl-butyric acid backbone. This structure confers unique steric and electronic properties, making it valuable in peptide synthesis and medicinal chemistry as a protecting group for amino acids . The compound is commercially available (e.g., Shanghai Yuanye Bio-Technology Co., Ltd.) with a purity of ≥97%, primarily for research applications in biochemistry and drug development .
Properties
IUPAC Name |
(2S)-2-(cyclopentyloxycarbonylamino)-3,3-dimethylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-12(2,3)9(10(14)15)13-11(16)17-8-6-4-5-7-8/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOXJCPQUQBCAJ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)O)NC(=O)OC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10635120 | |
| Record name | N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
572924-00-6 | |
| Record name | N-[(Cyclopentyloxy)carbonyl]-3-methyl-L-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10635120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 572924-00-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Palladium-Catalyzed Coupling and Protection Strategy
A prominent method involves a palladium-catalyzed coupling reaction under inert atmosphere conditions, followed by careful pH adjustments and solvent switching, as detailed below:
- Catalysts and Reagents : Bis(triphenylphosphine)palladium(II) chloride, copper(I) iodide, and triethylamine are used as catalysts and base, respectively.
- Solvent and Conditions : The reaction is carried out in methanol at 35°C under nitrogen atmosphere to prevent oxidation.
- Procedure :
- Copper(I) iodide (0.219 g, 1.152 mmol), chloroquinoxaline MsOH salt (50 g, 115 mmol), alkyne acid TBA salt (49.3 g, 121 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.404 g, 0.573 mmol) are combined in a three-neck flask.
- The mixture is vacuum degassed with nitrogen, methanol (500 mL) is added, followed by triethylamine (32.1 mL, 230 mmol).
- The reaction proceeds at 35°C for 3–5 hours.
Workup :
- The reaction mixture is concentrated under vacuum to about 100 mL.
- Tetrahydrofuran (THF, 250 mL) and ethyl acetate (EtOAc, 250 mL) are added.
- The mixture is cooled below 5°C, and 1 N hydrochloric acid (180 mL) is added slowly to adjust pH to 2.
- Aqueous sodium chloride solution (10%, 350 mL) is added, and the aqueous phase is back-extracted with THF/EtOAc.
- The combined organic phase is washed with 10% sodium chloride solution (500 mL), then azeotropically concentrated under vacuum with THF at below 20°C until water content is less than 500 ppm.
- The solvent is switched to N,N-dimethylacetamide (DMAc, 650 mL) under vacuum at below 20°C.
-
- A solution of HATU (55.1 g, 145 mmol) in DMAc (650 mL) is vacuum degassed with nitrogen and cooled to 0°C.
- DIPEA (58.5 mL, 335 mmol) is added dropwise at 0–5°C.
- The alkyne quinoxaline acid (65 g assay, 112 mmol) in DMAc is added dropwise over 10 hours at 0°C.
- After stirring for 2 more hours at 0°C, ethyl acetate (750 mL) is added.
- Final Workup and Isolation :
- A mixture of 10% sodium chloride solution, water, and 1 N HCl is added slowly at below 5°C.
- The pH is adjusted to 2, and the organic phase is washed and extracted multiple times.
- The organic phase is filtered through Celite and solvent switched to isopropyl acetate (IPA).
- Acetic acid (5.0 mL) is added, and the mixture is refluxed for 30 minutes.
- Water (250 mL) is added dropwise at 60°C, followed by aging and cooling to ambient temperature.
- The product is filtered, washed with 50% aqueous IPA, and suction dried to yield the macrocyclic alkyne ester intermediate.
This method achieves high stereochemical purity and yields, and the detailed NMR data confirm the structure and purity of the intermediate product.
Carbonyldiimidazole (CDI) Activation and Coupling
An alternative preparation involves activation of an alkyne alcohol intermediate with carbonyldiimidazole (CDI) in tert-butyl methyl ether or 2-methyltetrahydrofuran (2-MeTHF):
- Activation :
- Alkyne alcohol (3.2 g, 25.85 mmol) is added to CDI (5.62 g, 33.61 mmol) in 2-MeTHF at 0°C over 2–5 hours.
- The reaction is stirred for an additional 1–2 hours.
- Water (16 mL) is added dropwise at 0–5°C, followed by further stirring.
- Extraction and Solvent Switch :
- Heptane (38 mL) is added, organic and aqueous phases separated.
- Organic phase washed with water and azeotropically dried.
- Solvent switched to 2-MeTHF (~10 mL).
- Coupling :
- N-methylpyrrolidone (NMP, 56 mL), tert-L-leucine (4.19 g, 31.02 mmol), and 2-hydroxypyridine N-oxide (1.17 g, 10.34 mmol) are added.
- The mixture is heated at 60–65°C for 10–18 hours.
- Workup :
- Methyl tert-butyl ether (MTBE, 48 mL) and water (48 mL) are added at room temperature.
- pH adjusted to 2.0–2.5 with 5 N HCl.
- Organic phase separated, aqueous layer extracted with MTBE.
- Organic phase washed with water and extracted with 1 N NaOH.
- Final pH adjusted to 2.0–2.5, washed, and azeotropically dried.
This method emphasizes mild conditions and efficient coupling with tert-leucine derivatives, suitable for scale-up synthesis.
Synthesis of 3,3-Dimethylbutyric Acid Intermediate
The synthesis of the 3,3-dimethylbutyric acid moiety, a key building block for the target compound, can be achieved by:
- Hydrazine Hydrate Reduction of Trimethylpyruvic Acid :
- Trimethylpyruvic acid is reacted with hydrazine hydrate in the presence or absence of a diluent to form a hydrazone intermediate.
- Subsequent heating with a base induces nitrogen elimination (Wolff-Kishner-type reduction), converting the hydrazone to 3,3-dimethylbutyric acid.
- Extraction and Purification :
- After reaction completion, water is added, the mixture acidified, and the product extracted with suitable organic solvents such as hexane, toluene, or ethyl acetate.
- The product is then distilled to obtain pure 3,3-dimethylbutyric acid.
- Process Advantages :
Comparative Data Table of Preparation Steps
| Step | Reagents/Conditions | Solvents | Temperature | Key Notes |
|---|---|---|---|---|
| Palladium-catalyzed coupling | Pd(PPh3)2Cl2, CuI, Et3N, MeOH, N2 atmosphere | Methanol, THF, EtOAc, DMAc | 35°C (reaction), <5°C (workup) | Inert atmosphere, slow addition, pH control |
| CDI Activation & Coupling | CDI, tert-L-leucine, 2-hydroxypyridine N-oxide | 2-MeTHF, NMP, MTBE | 0–65°C | Mild conditions, azeotropic drying |
| 3,3-Dimethylbutyric acid synthesis | Hydrazine hydrate, base | Various organic solvents | Heating (unspecified) | One-pot, avoids hazardous reagents |
Research Findings and Notes
- The palladium-catalyzed method provides a robust route to complex intermediates with high stereochemical fidelity, suitable for further elaboration into the target compound.
- The CDI activation method is advantageous for coupling with amino acid derivatives under mild conditions, minimizing racemization.
- The hydrazine-based reduction for 3,3-dimethylbutyric acid avoids the use of hazardous vinylidene chloride and BF3, improving safety and scalability.
- Detailed NMR and HPLC analyses confirm the purity and stereochemical integrity of intermediates, essential for pharmaceutical applications.
- The choice of solvents and temperature control is critical for optimizing yields and minimizing side reactions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxyl group to alcohols or aldehydes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amides.
Scientific Research Applications
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |
|---|---|---|---|---|---|
| (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid | 572924-00-6 | C₁₂H₂₁NO₄ | 243.3 | Cyclopentyloxycarbonyl, carboxylic acid | Peptide synthesis, protease inhibition |
| 2-(Acetylamino)-3,3-dimethylbutanoic acid | 22146-58-3 | C₈H₁₅NO₃ | 173.21 | Acetyl, carboxylic acid | Intermediate in organic synthesis |
| (S)-3-Hydroxyisobutyric acid | 2068-83-9 | C₄H₈O₃ | 104.11 | Hydroxyl, carboxylic acid | Metabolic studies, chiral building block |
| Benzilic acid | 76-93-7 | C₁₄H₁₂O₃ | 228.24 | Diphenyl, hydroxyl, carboxylic acid | Organic synthesis, chelating agent |
Key Findings :
Steric and Electronic Effects: The cyclopentyloxycarbonyl group in the target compound introduces significant steric bulk compared to the acetyl group in 2-(Acetylamino)-3,3-dimethylbutanoic acid. This bulk may enhance selectivity in enzyme-binding interactions, such as protease inhibition .
Acidity and Reactivity :
- The carboxylic acid group in (S)-3-Hydroxyisobutyric acid (pKa ~3.5) is more acidic than that in the target compound (estimated pKa ~4.5–5.0) due to the electron-withdrawing hydroxyl group in the former . This difference impacts solubility and ionizability in physiological environments.
- The diphenyl groups in benzilic acid create a rigid, planar structure, contrasting with the flexible cyclopentyl group in the target compound. This rigidity may influence crystallinity and melting points .
(S)-3-Hydroxyisobutyric acid is a metabolite in valine catabolism, highlighting divergent biological roles compared to synthetic amino acid derivatives like the target compound .
Synthetic Utility :
- The acetylated analog (CAS 22146-58-3) is simpler to synthesize but lacks the stereochemical complexity of the Cpoc group, limiting its use in chiral resolution studies .
Table 2: Analytical Techniques for Comparison
Biological Activity
(S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 215.28 g/mol
- IUPAC Name : (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethylbutanoic acid
The compound features a cyclopentyl group and a carboxylic acid moiety, which are critical for its biological interactions.
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cholinesterase, which could have implications for neurodegenerative diseases such as Alzheimer's disease.
- Receptor Modulation : Studies suggest that this compound can bind to receptors involved in pain signaling pathways, potentially providing analgesic effects. This receptor interaction is crucial for understanding its therapeutic applications in pain management.
- Antimicrobial Activity : Preliminary studies indicate moderate antimicrobial properties against various bacterial strains. The structural characteristics allow for effective penetration of bacterial membranes, leading to cell lysis.
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to related compounds:
| Compound Name | Molecular Formula | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | C₁₁H₁₉NO₄ | Moderate antimicrobial activity; potential enzyme inhibitor | Cyclopentyl group enhances receptor binding |
| N-Butyl-N-methylpiperidine-3-carboxamide | C₁₁H₂₂ClN₂O | Potential receptor binding; analgesic properties | Contains butyl group for enhanced properties |
| (3R)-N-methylpiperidine-3-sulfonamide | C₆H₁₄N₂O₂S | Inhibitor of specific enzymes; antimicrobial | Sulfonamide functionality provides unique properties |
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that this compound exhibited moderate antimicrobial effects against various bacterial strains. The compound's structure allows it to penetrate bacterial membranes effectively, leading to cell lysis.
- Receptor Binding Studies : In vitro studies have shown that this compound can bind to specific receptors involved in pain signaling pathways. This interaction may contribute to its analgesic properties, warranting further investigation into its therapeutic potential.
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes crucial for metabolic processes. For instance, it has been identified as a potential inhibitor of cholinesterase, which could have implications for treating neurodegenerative diseases like Alzheimer's.
Future Directions
Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Investigating its interactions at the molecular level will enhance our understanding of its therapeutic potential and safety profile.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Cyclopentyloxycarbonylamino-3,3-dimethyl-butyric acid, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves introducing the cyclopentyloxycarbonyl (Cpoc) group to a chiral amine precursor. A common approach is coupling 3,3-dimethylbutyric acid derivatives with cyclopentyl chloroformate under basic conditions (e.g., using triethylamine in anhydrous THF). Enantiomeric purity is maintained by using chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and validated by optical rotation measurements .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under stress conditions (e.g., 40°C/75% RH for 4 weeks) and analysis via LC-MS to monitor hydrolysis of the carbamate group. For long-term storage, lyophilization and storage at -20°C in amber vials under inert gas (argon) are recommended to prevent racemization and moisture absorption .
Q. What analytical techniques are critical for confirming the compound’s chiral integrity?
- Methodological Answer : Use a combination of:
- Chiral HPLC : Baseline separation of enantiomers using a Chiralcel OD-H column (hexane:isopropanol, 90:10, 1 mL/min).
- Circular Dichroism (CD) : Confirmation of absolute configuration via comparison with known CD spectra of related (S)-configured amino acids .
Advanced Research Questions
Q. How can researchers resolve contradictions in chromatographic data caused by epimerization or co-eluting impurities?
- Methodological Answer : Adjust chromatographic parameters (e.g., column temperature, mobile phase pH) to enhance resolution. For suspected epimerization, conduct time-course studies under stress conditions (e.g., elevated pH) and quantify degradation kinetics. Use tandem mass spectrometry (LC-MS/MS) to distinguish isobaric impurities .
Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd) in real time.
- Molecular Dynamics Simulations : Use software like GROMACS to model interactions between the compound’s cyclopentyl group and hydrophobic binding pockets .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
Q. How can computational methods predict the compound’s metabolic pathways or toxicity?
- Methodological Answer :
- In Silico Metabolism Prediction : Tools like MetaSite or GLORYx predict cytochrome P450-mediated oxidation sites.
- Toxicity Profiling : Use QSAR models (e.g., ProTox-II) to assess hepatotoxicity or mutagenicity risks based on structural alerts (e.g., carbamate group reactivity) .
Q. What experimental designs are optimal for assessing the compound’s role in asymmetric catalysis or chiral auxiliaries?
- Methodological Answer : Design kinetic resolution experiments using racemic substrates and monitor enantioselectivity (ee) via chiral GC or HPLC. Compare the compound’s performance with commercial chiral catalysts (e.g., Evans’ oxazolidinones) under identical reaction conditions .
Data Interpretation and Validation
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Specificity : Demonstrate no interference from matrix components via spike-and-recovery tests.
- Linearity : Validate over 80–120% of the expected concentration range (R² ≥ 0.998).
- Accuracy/Precision : Intraday and interday CV ≤ 5% .
Q. What are the best practices for reconciling discrepancies between computational predictions and experimental bioactivity data?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
